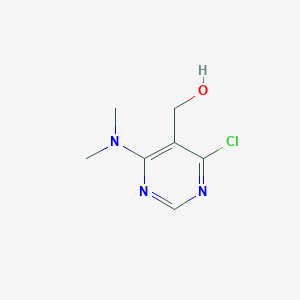
2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
“2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1795441-70-1 . It has a molecular weight of 240.73 and belongs to the indole class of organic compounds.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Indole derivatives, including compounds structurally related to 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride, are critical in organic synthesis. They serve as key intermediates in the construction of complex molecules due to their diverse reactivity. The review by Taber and Tirunahari (2011) offers a comprehensive classification of indole synthesis strategies, highlighting their versatility in organic chemistry. This includes methods for forming the indole nucleus, essential for creating pharmacologically active molecules, and implies the relevance of such compounds in synthesizing new drugs or materials (Taber & Tirunahari, 2011).
Biomolecule Immobilization and Cell Colonization
The functionalization of surfaces with chemical groups derived from indole compounds can significantly impact biomedical engineering. For instance, Siow et al. (2006) discuss plasma methods to generate surfaces with reactive chemical groups for biomolecule immobilization and cell colonization. These techniques can potentially be applied to indole-derived chemicals, offering a platform for advanced biomaterials that support cell growth and tissue engineering (Siow et al., 2006).
Antioxidant Properties
Research on isoxazolone derivatives, which share reactive sites similar to those in indole derivatives, has demonstrated significant biological and medicinal properties, including antioxidant activities. Such findings suggest the potential of indole derivatives in developing antioxidants. The study by Laroum et al. (2019) on synthesizing and evaluating the antioxidant capacity of 4-arylmethylideneisoxazol-5(4H)-ones underscores the broader applicability of structurally related compounds in combating oxidative stress, a factor in many chronic diseases (Laroum et al., 2019).
Safety and Hazards
The compound has a GHS07 pictogram, which indicates that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . The safety information suggests several precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(4-ethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWENGGVSITYSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795441-70-1 | |
| Record name | 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)





![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)





![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)